

# Commercial Suppliers and Technical Guide for 3,5-Dibromothiophene-2-carboxylic acid

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## Compound of Interest

Compound Name: 3,5-Dibromothiophene-2-carboxylic acid

Cat. No.: B1298461

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3,5-Dibromothiophene-2-carboxylic acid** (CAS No. 7311-68-4), a key building block in medicinal chemistry and materials science. This document outlines commercially available sources, key technical data, and its relevance in research and development.

## Commercial Availability

**3,5-Dibromothiophene-2-carboxylic acid** is available from a range of chemical suppliers catering to research and bulk manufacturing needs. The purity of the commercially available compound typically ranges from 95% to 98%. Below is a summary of prominent suppliers and their product specifications.

Supplier	Purity	Melting Point (°C)	CAS Number	Molecular Weight	Additional Notes
--INVALID-LINK--	95% <a href="#">[1]</a>	215-220 <a href="#">[1]</a>	7311-68-4 <a href="#">[1]</a>	285.94 <a href="#">[1]</a>	-
--INVALID-LINK--	-	-	7311-68-4	-	Inquire for purity and other data.
Sobekbio Biosciences	98%	-	7311-68-4	-	-
--INVALID-LINK--	97%	180-188	7311-68-4	285.94	-
Sunway Pharm Ltd.	97%	-	7311-68-4	285.94	-

## Physicochemical and Spectroscopic Data

While a comprehensive Certificate of Analysis with complete spectroscopic data for **3,5-Dibromothiophene-2-carboxylic acid** is not publicly available from all suppliers, the following table summarizes expected and reported data based on available information and spectroscopic principles for related compounds. Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier upon purchase.

Property	Data	Source
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Br <sub>2</sub> O <sub>2</sub> S	[1]
Molecular Weight	285.94 g/mol	[1]
Appearance	Solid	[1]
CAS Number	7311-68-4	[1]
Purity	95-98%	[1]
Melting Point	180-220 °C	[1]
<sup>1</sup> H NMR	A singlet for the thiophene proton is expected. The carboxylic acid proton will appear as a broad singlet, typically downfield.	General Spectroscopic Principles
<sup>13</sup> C NMR	Signals for the five carbons of the thiophene ring and the carboxylic acid carbon are expected. The carbons attached to bromine will show characteristic shifts.	General Spectroscopic Principles
FT-IR	Characteristic peaks for O-H stretch (broad, ~2500-3300 cm <sup>-1</sup> ), C=O stretch (~1700 cm <sup>-1</sup> ), and C-Br stretches are expected.	General Spectroscopic Principles
Mass Spectrometry	The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic group and bromine atoms. The isotopic pattern of bromine ( <sup>19</sup> Br and <sup>81</sup> Br) will be evident.	General Spectroscopic Principles

## Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **3,5-Dibromothiophene-2-carboxylic acid** is not readily available in the public domain through general searches. However, the synthesis of structurally similar compounds, such as other brominated thiophene carboxylic acids, typically involves the bromination of a thiophene precursor followed by carboxylation, or vice-versa.

One common synthetic strategy involves the lithiation of a dibromothiophene followed by quenching with carbon dioxide. Another approach is the direct bromination of a thiophene carboxylic acid. Researchers should consult specialized chemical synthesis literature and databases for detailed procedures, adapting them as necessary for this specific target molecule.

## Role in Drug Discovery and Development

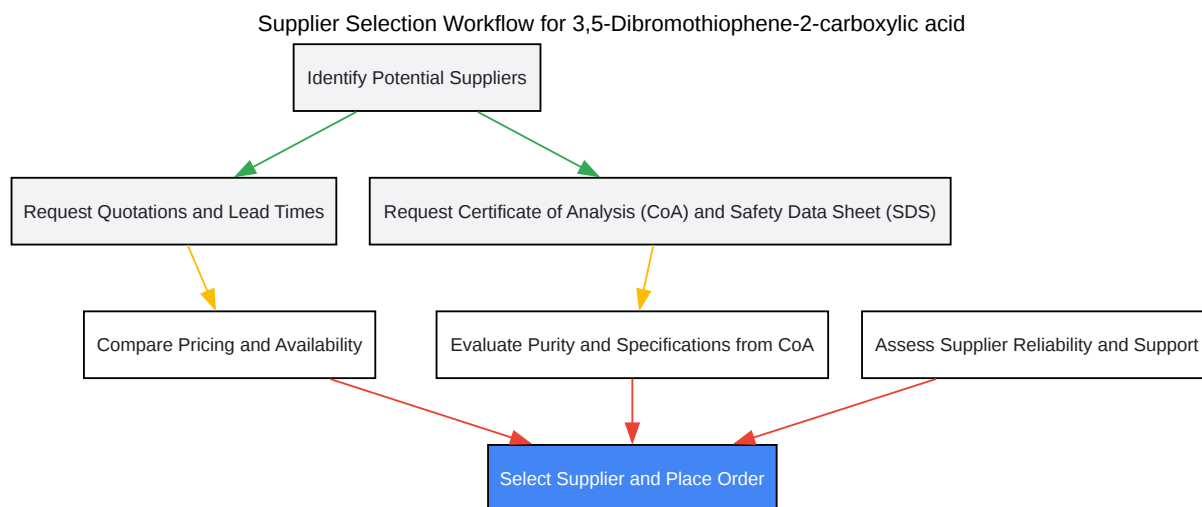
Thiophene derivatives are a cornerstone in medicinal chemistry due to their bioisosteric relationship with benzene rings, offering modified physicochemical properties while often retaining biological activity. The presence of bromine atoms and a carboxylic acid group on the thiophene ring of **3,5-Dibromothiophene-2-carboxylic acid** provides multiple reactive handles for further chemical transformations. This makes it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

The carboxylic acid moiety can be converted to a variety of functional groups, such as esters and amides, while the bromine atoms are amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of diverse molecular scaffolds for drug discovery programs.

## Visualizations

### Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable commercial supplier for **3,5-Dibromothiophene-2-carboxylic acid**.

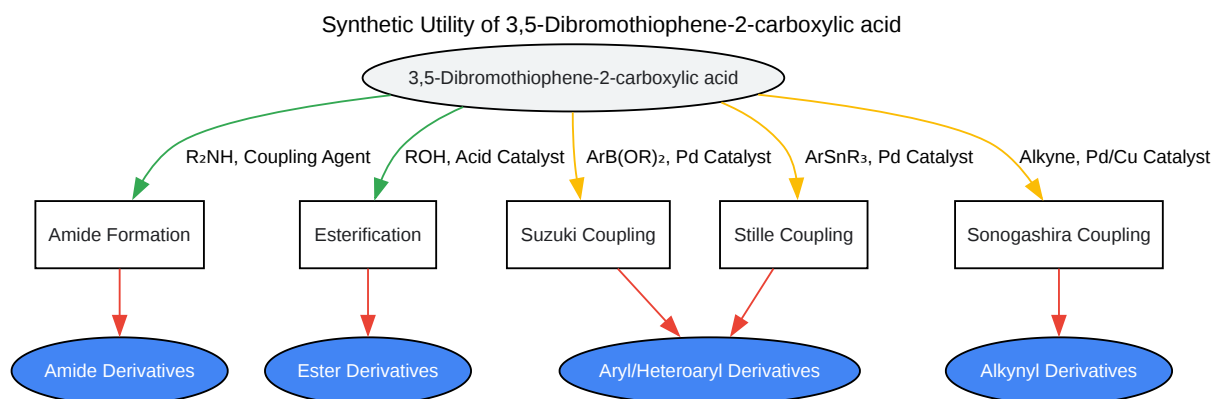


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Caption: A flowchart for the procurement of **3,5-Dibromothiophene-2-carboxylic acid**.

## Potential Synthetic Pathways

This diagram outlines potential synthetic transformations of **3,5-Dibromothiophene-2-carboxylic acid**, highlighting its utility as a versatile building block.



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Caption: Reaction pathways of **3,5-Dibromothiophene-2-carboxylic acid**.

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## References

- 1. rsc.org [rsc.org]
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